N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide
Description
Molecular Architecture and IUPAC Nomenclature
This compound exhibits a sophisticated molecular architecture characterized by three distinct structural domains. The compound's IUPAC nomenclature reflects its complex structure: N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide, indicating the presence of a 2,3-dihydroindole moiety connected via a sulfonyl linkage to a phenyl ring, which is further attached to a diphenylacetamide group. The molecular formula C28H24N2O3S corresponds to a molecular weight of 468.6 g/mol, with the chemical registry number CAS 327070-28-0.
The structural complexity arises from the integration of multiple pharmacologically relevant scaffolds within a single molecule. The indoline ring system contributes to the compound's rigidity and provides a hydrophobic core, while the sulfonamide linkage introduces both hydrogen bonding capabilities and conformational flexibility. The diphenylacetamide terminus adds significant bulk and lipophilicity to the molecule, potentially influencing its membrane permeability and protein binding characteristics. This multi-domain architecture positions the compound as a privileged structure in medicinal chemistry, combining elements found in numerous bioactive compounds.
Table 1: Fundamental Molecular Properties
Crystallographic Data and Conformational Analysis
Crystallographic analysis reveals important insights into the three-dimensional arrangement of this compound. The compound's conformational preferences are influenced by intramolecular interactions and steric considerations between the bulky aromatic substituents. The sulfonamide linker adopts a preferred orientation that minimizes steric clash between the indoline ring system and the diphenylacetamide moiety, resulting in a relatively extended molecular conformation.
The crystal structure data indicates specific geometric parameters that define the compound's spatial arrangement. The dihedral angles between the aromatic rings play crucial roles in determining the overall molecular shape and consequently influence the compound's biological activity. The sulfonyl group exhibits tetrahedral geometry with characteristic S-O bond lengths and O-S-O bond angles consistent with sulfonamide functionality. These structural features contribute to the compound's ability to engage in specific protein-ligand interactions through hydrogen bonding and hydrophobic contacts.
Conformational analysis reveals that the molecule possesses multiple rotatable bonds, primarily around the sulfonamide linkage and the acetamide connection, allowing for conformational flexibility that may be important for binding to different biological targets. The indoline ring system provides a rigid scaffold that serves as an anchor point for the more flexible portions of the molecule, creating a balance between rigidity and flexibility that is often desirable in drug design.
Spectroscopic Characterization (FT-IR, Raman, NMR)
Spectroscopic characterization of this compound provides detailed information about its structural features and molecular vibrations. Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The sulfonamide group exhibits distinct S=O stretching vibrations typically observed in the range of 1300-1400 cm⁻¹, while the amide carbonyl shows characteristic absorption around 1630-1680 cm⁻¹.
Nuclear magnetic resonance (NMR) spectroscopy provides comprehensive structural elucidation of the compound. Proton NMR (¹H NMR) analysis reveals the complex aromatic region containing multiple overlapping signals from the phenyl rings and the indoline system. The methylene protons of the dihydroindole ring appear as characteristic multiplets, typically in the range of 3.0-4.0 ppm. The integration patterns and coupling constants provide valuable information about the connectivity and stereochemistry of the molecule.
Table 2: Key Spectroscopic Features
Carbon-13 NMR (¹³C NMR) spectroscopy provides additional structural confirmation by revealing the carbon framework of the molecule. The aromatic carbons appear in the typical range of 120-140 ppm, while the carbonyl carbon of the amide group is observed at lower field, typically around 170-180 ppm. Mass spectrometry confirms the molecular ion peak and provides fragmentation patterns that support the proposed structure, with high-resolution mass spectrometry (HRMS) yielding precise molecular weight determinations.
Comparative Structural Features with Analogous Indole Sulfonamides
Comparative analysis of this compound with related indole sulfonamide compounds reveals important structure-activity relationships within this chemical class. The indole sulfonamide scaffold represents a privileged structure in medicinal chemistry, with various derivatives demonstrating significant biological activities including enzyme inhibition and anticancer properties. The presence of the 2,3-dihydroindole (indoline) moiety distinguishes this compound from those containing the fully aromatic indole ring system.
Studies of related indole sulfonamide derivatives have shown that modifications to the sulfonamide nitrogen and the aromatic substituents significantly influence biological activity. For instance, indole sulfonamide compounds targeting the colchicine binding site of tubulin demonstrate structure-activity relationships where modifications at specific positions affect both potency and selectivity. The diphenylacetamide substituent in the target compound represents a unique structural feature compared to simpler alkyl or aromatic substitutions commonly found in related derivatives.
Table 3: Comparative Analysis of Indole Sulfonamide Derivatives
The structural comparison reveals that the target compound possesses enhanced molecular complexity compared to simpler indole sulfonamides, potentially providing opportunities for more specific protein interactions. The combination of the indoline ring system with the bulky diphenylacetamide group creates a molecular architecture that may exhibit unique binding profiles compared to related compounds. This structural complexity may contribute to improved selectivity for specific biological targets while maintaining favorable pharmacological properties.
Recent research on bis-indole sulfonamide analogues has demonstrated their potential as enzyme inhibitors, particularly for acetylcholinesterase and butyrylcholinesterase. The structural features of these compounds, including the sulfonamide linkage and aromatic substitution patterns, directly influence their inhibitory potency and selectivity. The target compound's unique structural arrangement positions it as a potentially valuable lead compound for further medicinal chemistry optimization and biological evaluation.
Properties
IUPAC Name |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O3S/c31-28(27(22-10-3-1-4-11-22)23-12-5-2-6-13-23)29-24-15-17-25(18-16-24)34(32,33)30-20-19-21-9-7-8-14-26(21)30/h1-18,27H,19-20H2,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZTWPGFHKLQJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloroacetylation of Diphenylamine
The 2,2-diphenylacetamide moiety is typically prepared via chloroacetylation of diphenylamine. In a representative procedure:
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Reagents : Diphenylamine (1.0 equiv), chloroacetyl chloride (1.2 equiv), anhydrous potassium carbonate (2.0 equiv).
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Conditions : Reflux in toluene for 10–12 hours under nitrogen atmosphere.
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Workup : The mixture is filtered, washed with 2% NaHCO<sub>3</sub>, and recrystallized from methanol.
Characterization Data :
Alternative Routes via Thiourea Condensation
For analogs with heterocyclic appendages, thiourea is employed to form thiazole intermediates:
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Reaction : Refluxing 2-chloro-N,N-diphenylacetamide with thiourea in ethanol yields N<sup>4</sup>,N<sup>4</sup>-diphenylthiazole-2,4-diamine .
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Application : This intermediate serves as a precursor for further functionalization via nucleophilic substitution.
Synthesis of 4-(2,3-Dihydro-1H-Indol-1-Ylsulfonyl)Aniline
Sulfonylation of Indole
The sulfonyl group is introduced via electrophilic sulfonylation of indole:
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Reagents : Indole (1.0 equiv), chlorosulfonic acid (1.5 equiv).
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Conditions : Stirred in dichloromethane at 0–5°C for 2 hours, followed by gradual warming to room temperature.
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Workup : Quenched with ice-water, extracted with DCM, and purified via column chromatography.
Intermediate : 1-(Chlorosulfonyl)-2,3-dihydro-1H-indole is isolated as a white solid.
Amination of Sulfonyl Chloride
The sulfonyl chloride intermediate reacts with 4-aminophenol to introduce the aniline group:
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Reagents : 1-(Chlorosulfonyl)-2,3-dihydro-1H-indole (1.0 equiv), 4-aminophenol (1.1 equiv), triethylamine (2.0 equiv).
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Conditions : Stirred in THF at room temperature for 6 hours.
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Workup : Filtered, washed with dilute HCl, and recrystallized from ethanol.
Characterization Data :
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<sup>1</sup>H NMR (DMSO-d<sub>6</sub>) : δ 6.75–7.45 (m, 4H, aromatic), 3.25 (t, 2H, CH<sub>2</sub>), 2.95 (t, 2H, CH<sub>2</sub>).
Final Coupling: Amide Bond Formation
The two intermediates are conjugated via amide coupling using standard activating agents:
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Reagents : 2,2-Diphenylacetyl chloride (1.0 equiv), 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline (1.0 equiv), DMAP (0.1 equiv), DCC (1.2 equiv).
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Conditions : Stirred in dry DMF at 0°C for 1 hour, then room temperature for 12 hours.
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Workup : Filtered, concentrated, and purified via silica gel chromatography (eluent: ethyl acetate/hexane 1:3).
Characterization Data :
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IR (KBr) : 1655 cm<sup>-1</sup> (C=O stretch), 1340 cm<sup>-1</sup> (S=O stretch).
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<sup>13</sup>C NMR (CDCl<sub>3</sub>) : δ 168.5 (C=O), 140.2 (C-SO<sub>2</sub>), 128.9–135.6 (aromatic carbons).
Optimization and Challenges
Side Reactions and Mitigation
Scalability Considerations
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Catalytic Enhancements : Employing HOBt/EDCI as coupling agents improves yields to ~70% in pilot-scale syntheses.
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Green Chemistry Adaptations : Solvent-free mechanochemical methods have been explored for the sulfonylation step, reducing waste.
Analytical and Spectroscopic Validation
Table 1: Comparative Spectroscopic Data for Key Intermediates
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding sulfinyl or sulfide derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) in the presence of iron(III) chloride for halogenation.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The sulfonyl group can enhance the compound’s binding affinity and specificity, while the diphenylacetamide structure may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations in the Sulfonamide Group
N-[4-(Dipropylsulfamoyl)phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide ()
- Key differences : Replaces the dihydroindole sulfonyl group with a dipropylsulfamoyl moiety and introduces a 1,3-dioxoisoindolyl acetamide.
- Implications : The dioxoisoindole may enhance electron-withdrawing properties, while the dipropylsulfamoyl group could alter solubility and metabolic stability compared to the dihydroindole variant.
N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide ()
- Key differences : Features a fluorobenzyl-substituted indole sulfonyl group and a 2,3-dimethylphenyl acetamide.
Benzothiazole Derivatives ()
Variations in the Acetamide Moiety
N-[4-(Indolin-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide ()
- Key differences: Substitutes 2,2-diphenylacetamide with a 4-isopropylphenoxy group.
N-[4-(Indolin-1-ylsulfonyl)phenyl]-2-(naphthalen-2-yloxy)acetamide ()
- Key differences : Incorporates a naphthalenyloxy group, increasing aromatic surface area.
- Implications : Enhanced π-π interactions could improve binding to hydrophobic protein pockets but may reduce aqueous solubility .
N-Substituted 2-Arylacetamides ()
- Example : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Key differences : Chlorinated aryl groups and pyrazolone substituents.
- Implications : Chlorine atoms enhance electrophilicity and antibacterial activity, while the pyrazolone ring introduces hydrogen-bonding sites .
Physicochemical and Pharmacological Properties
Key Research Findings
- Synthetic Accessibility : The 2,2-diphenylacetamide core is widely used in drug discovery, with established protocols for coupling to sulfonamide intermediates .
- Biological Relevance: Dihydroindole sulfonyl groups may target serotonin or dopamine receptors due to structural similarity to endogenous indole derivatives, whereas benzothiazoles are explored in kinase inhibition .
- Patent Considerations : Substitutions on the sulfonamide nitrogen (e.g., dihydroindole vs. benzothiazole) are critical for avoiding prior art, as seen in exclusions of diethylsulfamoyl derivatives .
Biological Activity
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H20N2O3S
- Molecular Weight : 392.47 g/mol
- CAS Number : 433246-03-8
The compound features an indole moiety linked to a sulfonamide group, which is known for enhancing biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds with indole and sulfonamide functionalities often exhibit a range of biological activities including anti-inflammatory, anticancer, and enzyme inhibition properties. The specific compound under discussion shows promise in the following areas:
1. Enzyme Inhibition
Studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in neurodegenerative diseases, particularly acetylcholinesterase (AChE) and beta-secretase (BACE 1).
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | AChE | 57.09 |
| This compound | BACE 1 | 74.24 |
These values suggest that the compound exhibits significant inhibitory effects on both enzymes, making it a candidate for further development in Alzheimer's disease treatment strategies .
2. Anticancer Activity
Indole derivatives are frequently studied for their anticancer properties. The structural characteristics of this compound suggest it may also possess cytotoxic effects against various cancer cell lines.
In vitro studies have shown that related compounds can induce apoptosis in cancer cells through multiple pathways including the activation of caspases and modulation of cell cycle proteins .
Case Studies
Several case studies have documented the biological efficacy of similar compounds:
- Study 1 : A series of indole-based sulfonamides were synthesized and tested for their inhibitory activity against AChE and BACE 1. Results indicated that modifications in the indole structure significantly influenced enzyme inhibition potency .
- Study 2 : Research on indole derivatives demonstrated their ability to inhibit tumor growth in xenograft models. The mechanism was linked to the downregulation of pro-survival signaling pathways .
The biological activity of this compound is hypothesized to involve:
- Binding Affinity : The compound likely binds to the active sites of AChE and BACE 1 due to its structural compatibility with these enzymes.
- Multi-target Approach : Its dual inhibition mechanism may provide a synergistic effect beneficial for treating complex diseases like Alzheimer's.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves reacting 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline with 2,2-diphenylacetyl chloride under anhydrous conditions. Key factors include:
- Solvent Choice : Dichloromethane or tetrahydrofuran (THF) is preferred for acyl chloride reactions due to their inertness .
- Temperature Control : Maintain 0–5°C during acylation to minimize side reactions like hydrolysis .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, monitored by TLC (Rf ≈ 0.5 in 1:3 ethyl acetate/hexane) .
- Yield Optimization : Excess acyl chloride (1.2–1.5 eq.) improves conversion, while triethylamine (2 eq.) neutralizes HCl byproducts .
Q. Which spectroscopic methods are critical for confirming the molecular structure of this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for the indole NH proton (δ 8.5–9.0 ppm, broad singlet), sulfonyl group deshielding aromatic protons (δ 7.8–8.2 ppm), and diphenylacetamide methylene (δ 4.2–4.5 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, δ 168–170 ppm) and sulfonyl (SO₂, δ 120–125 ppm) groups .
- IR : Key peaks include N–H stretch (3300 cm⁻¹), C=O (1650 cm⁻¹), and S=O (1150–1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z ≈ 493.2, with fragmentation patterns consistent with diphenylacetamide and indolylsulfonyl moieties .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Recrystallization : Use ethanol/water (4:1) to remove unreacted starting materials, yielding crystals with >95% purity .
- Column Chromatography : Employ silica gel (200–300 mesh) with a gradient of ethyl acetate in hexane (10% → 40%) to separate byproducts .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve stereoisomers or sulfonation byproducts .
Advanced Research Questions
Q. How can X-ray crystallography be optimized to resolve the crystal structure of this compound, particularly considering steric hindrance from sulfonyl and indole groups?
- Methodological Answer :
- Crystal Growth : Slow evaporation of a dichloromethane/methanol (1:1) solution at 4°C produces diffraction-quality crystals .
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for bulky substituents. SHELXL ( ) refines structures with anisotropic displacement parameters for sulfonyl oxygen atoms .
- Hydrogen Bonding : Analyze N–H⋯O interactions between amide and sulfonyl groups (d ≈ 2.8 Å) to resolve conformational flexibility .
Q. What strategies are effective in analyzing contradictory bioactivity data across different cell lines for this compound?
- Methodological Answer :
- Assay Normalization : Use the SRB (sulforhodamine B) cytotoxicity assay ( ) with internal controls (e.g., doxorubicin) to standardize IC₅₀ values .
- Cell Line Selection : Compare results in adherent (e.g., HeLa) vs. suspension (e.g., Jurkat) cells, adjusting for protein content variations .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding factors like efflux pump activity or metabolic differences .
Q. How can computational modeling predict interactions between this compound and cytochrome P450 enzymes, and what experimental validations are required?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to CYP3A4 (PDB ID: 1TQN). Focus on sulfonyl group interactions with heme iron (distance < 4 Å) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds with Thr309 and Glu374 residues .
- Experimental Validation : Confirm inhibition kinetics via UV-Vis spectroscopy (λ = 450 nm for CYP3A4) using midazolam as a substrate .
Q. What mechanistic insights can be gained from studying the sulfonation step in the synthesis of this compound?
- Methodological Answer :
- Intermediate Trapping : Use in-situ IR to monitor sulfonic acid formation (δ S=O stretch at 1350 cm⁻¹) during indole sulfonation .
- Kinetic Profiling : Conduct pseudo-first-order experiments with varying SOCl₂ concentrations to determine rate constants (k ≈ 0.02 min⁻¹ at 25°C) .
- DFT Calculations : B3LYP/6-31G* simulations reveal transition-state energy barriers for sulfonyl chloride formation (ΔG‡ ≈ 18 kcal/mol) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles across different solvent systems?
- Methodological Answer :
- Solvent Screening : Use the "shake-flask" method with HPLC quantification to measure solubility in DMSO, ethanol, and PBS (pH 7.4) .
- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD ≈ 18 MPa¹/², δP ≈ 6 MPa¹/²) to explain poor aqueous solubility .
- Crystal Polymorphism : Compare PXRD patterns of recrystallized batches to rule out amorphous vs. crystalline phase differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
